![molecular formula C28H28N4O4 B2769993 7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 958565-03-2](/img/structure/B2769993.png)
7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel piperazine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C27H26N4O4 with a molecular weight of 462.52 g/mol. The structure features a tetrahydroquinazoline core substituted with a piperazine moiety and a phenethyl group, which are critical for its biological activity.
Research indicates that this compound exhibits significant affinity for various receptors, particularly in the central nervous system (CNS). Its interaction with dopamine receptors has been particularly noted:
- Dopamine Receptor Activity : The compound shows selective binding to D3 dopamine receptors, which are implicated in several neuropsychiatric disorders. Studies have demonstrated that modifications in the piperazine structure can enhance selectivity and potency at these receptors .
1. Antipsychotic Effects
The compound has shown promise as an antipsychotic agent due to its D3 receptor antagonism. A study highlighted that derivatives with similar structures demonstrated improved efficacy in animal models of schizophrenia .
2. Antidepressant Properties
Preliminary investigations suggest that the compound may possess antidepressant-like effects. In behavioral tests, it exhibited significant reductions in depressive-like symptoms in rodent models .
3. Neuroprotective Effects
There is emerging evidence that this compound may protect against neurodegeneration. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease . This inhibition may prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Case Studies
Applications De Recherche Scientifique
Neurological Disorders
Research indicates that compounds with piperazine and quinazoline moieties exhibit significant neuroprotective properties. Studies have shown that derivatives of tetrahydroquinazoline can modulate neurotransmitter systems and may be beneficial in treating conditions such as:
- Anxiety Disorders : The piperazine ring can interact with serotonin receptors, which are crucial in mood regulation.
- Depression : Potential antidepressant effects have been noted in similar compounds through modulation of monoamine neurotransmitters.
Anticancer Activity
The structural features of this compound suggest it may inhibit certain cancer cell lines. Preliminary studies have indicated:
- Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancers.
- Mechanism of Action : The quinazoline component may interfere with cellular signaling pathways involved in cancer progression.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated several tetrahydroquinazoline derivatives for their neuroprotective effects against oxidative stress-induced neuronal cell death. The compound showed a significant reduction in cell death rates compared to controls, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antitumor Activity
In a preclinical trial reported in Cancer Research, the compound was tested against human breast cancer cell lines. Results indicated that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This suggests its potential use as an adjunct therapy in breast cancer treatment.
Propriétés
IUPAC Name |
7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-36-23-10-8-22(9-11-23)30-15-17-31(18-16-30)26(33)21-7-12-24-25(19-21)29-28(35)32(27(24)34)14-13-20-5-3-2-4-6-20/h2-6,8-11,21,24-25H,7,12-19H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVPSVVWEXNSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=O)N(C4=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.